molecular formula C12H9ClO3 B12636207 3-Chloro-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione CAS No. 921762-02-9

3-Chloro-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione

Cat. No.: B12636207
CAS No.: 921762-02-9
M. Wt: 236.65 g/mol
InChI Key: NVCNELQEDOVYBS-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione is an organic compound with a unique structure that includes a cyclobutene ring substituted with a chloro group and a methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxy-2-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which then undergoes cyclization in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding cyclobutane derivatives.

    Substitution: Formation of substituted cyclobutene derivatives.

Scientific Research Applications

3-Chloro-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methoxy-2-methylphenylboronic acid
  • 4-Methoxy-2-methylphenyl isocyanate
  • 2-Chloromethyl-3,5-dimethyl-4-methoxyphenyl

Uniqueness

3-Chloro-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione is unique due to its cyclobutene ring structure, which imparts distinct chemical and physical properties

Properties

CAS No.

921762-02-9

Molecular Formula

C12H9ClO3

Molecular Weight

236.65 g/mol

IUPAC Name

3-chloro-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C12H9ClO3/c1-6-5-7(16-2)3-4-8(6)9-10(13)12(15)11(9)14/h3-5H,1-2H3

InChI Key

NVCNELQEDOVYBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=C(C(=O)C2=O)Cl

Origin of Product

United States

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